Pleconaril Pleconaril Pleconaril is an antiviral drug from viral capsid inhibitor class, manufactured by Schering-Plough and intended for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients who have had exposure to picornavirus. It acts by inhibiting viral replication. The use of pleconaril has not gained approval by the U.S. Food and Drug Administration (FDA) due to the fact that it has been found to induce CYP3A enzyme activity, therefore increasing the risk for serious drug interactions.
Pleconaril is a natural product found in Isatis tinctoria with data available.
Pleconaril is a small-molecule inhibitor with activity against viruses in the picornaviridae family, including enterovirus and rhinovirus. Pleconaril binds to a hydrophobic pocket in the major capsid protein and prevents uncoating of the viral RNA genome. In enteroviruses it also prevents the virus from attaching itself to the host cell.
Brand Name: Vulcanchem
CAS No.: 153168-05-9
VCID: VC0539865
InChI: InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
SMILES: CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Molecular Formula: C18H18F3N3O3
Molecular Weight: 381.3 g/mol

Pleconaril

CAS No.: 153168-05-9

Cat. No.: VC0539865

Molecular Formula: C18H18F3N3O3

Molecular Weight: 381.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pleconaril - 153168-05-9

Specification

CAS No. 153168-05-9
Molecular Formula C18H18F3N3O3
Molecular Weight 381.3 g/mol
IUPAC Name 3-[3,5-dimethyl-4-[3-(3-methyl-1,2-oxazol-5-yl)propoxy]phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H18F3N3O3/c1-10-7-13(16-22-17(27-24-16)18(19,20)21)8-11(2)15(10)25-6-4-5-14-9-12(3)23-26-14/h7-9H,4-6H2,1-3H3
Standard InChI Key KQOXLKOJHVFTRN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Canonical SMILES CC1=CC(=CC(=C1OCCCC2=CC(=NO2)C)C)C3=NOC(=N3)C(F)(F)F
Appearance White to biege solid powder

Introduction

Pleconaril, also known as Picovir, is an antiviral drug that belongs to the viral capsid inhibitor class. It was developed by Schering-Plough for the prevention of acute asthma exacerbations and common cold symptoms in asthmatic patients exposed to picornaviruses . Despite its potential, pleconaril has not received approval from the U.S. Food and Drug Administration (FDA) due to its ability to induce CYP3A enzyme activity, which increases the risk of serious drug interactions .

Mechanism of Action

Pleconaril works by integrating into a hydrophobic pocket within the major coat protein (VP1) of human picornaviruses. This integration affects viral functions such as attachment to cellular receptors and the uncoating process, which involves the release of viral RNA into the host cell cytoplasm . Additionally, pleconaril associates with virus particles during assembly, thereby blocking the infectivity of progeny virions .

Key Mechanistic Features:

  • Binding Site: Pleconaril binds to a hydrophobic pocket in the VP1 protein of picornaviruses .

  • Amino Acid Involvement: Amino acids like Tyr152 and Val191 are crucial in the VP1 drug-binding pocket .

  • Conformational Changes: Binding of pleconaril induces conformational changes that increase virion rigidity and reduce receptor interaction .

Chemical Details:

  • Molecular Formula: C18H18F3N3O3

  • Molecular Weight: Approximately 376 g/mol

  • Chemical Class: Phenyloxadiazoles

Key Research Highlights:

  • Viral Susceptibility: Pleconaril is effective against susceptible strains of picornaviruses but less effective against resistant variants .

  • Drug Resistance: Resistant virus variants can emerge under drug selection pressure, often involving amino acid changes in the drug-binding pocket .

Potential Applications and Limitations

Despite its potential as an antiviral agent, pleconaril's development has faced significant challenges. Its ability to induce CYP3A enzyme activity poses a risk for drug interactions, limiting its clinical use .

Potential Applications:

  • Picornavirus Infections: Pleconaril could potentially treat infections caused by picornaviruses, such as the common cold and asthma exacerbations in asthmatic patients .

Limitations:

  • Lack of FDA Approval: Pleconaril has not been approved by the FDA due to safety concerns related to drug interactions .

  • Drug Resistance: The emergence of resistant viral strains under drug pressure is a significant challenge .

Data Table: Key Features of Pleconaril

FeatureDescription
Chemical FormulaC18H18F3N3O3
Molecular WeightApproximately 376 g/mol
Chemical ClassPhenyloxadiazoles
Mechanism of ActionViral capsid inhibitor, binds to VP1 protein of picornaviruses
Potential UsePrevention of acute asthma exacerbations and common cold symptoms
StatusNot FDA-approved due to drug interaction risks

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator